molecular formula C20H18O4 B6339653 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid CAS No. 1171923-60-6

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid

Cat. No.: B6339653
CAS No.: 1171923-60-6
M. Wt: 322.4 g/mol
InChI Key: OGNIFRCJWNFRKD-UHFFFAOYSA-N
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Description

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid is an organic compound that features a benzoic acid core substituted with methoxy and naphthalen-1-ylmethoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid typically involves the reaction of 2-methoxybenzoic acid with naphthalen-1-ylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage between the benzoic acid and the naphthalen-1-ylmethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-formyl-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid, while reduction can produce 2-methoxy-6-(naphthalen-1-ylmethyl)-benzoic acid .

Scientific Research Applications

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzoic acid
  • Naphthalen-1-ylmethanol
  • 2-Methoxy-6-(naphthalen-1-ylmethyl)-benzoic acid

Uniqueness

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid is unique due to the presence of both methoxy and naphthalen-1-ylmethoxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methoxy-6-(naphthalen-1-ylmethoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-23-18-11-5-9-16(19(18)20(21)22)13-24-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-11H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNIFRCJWNFRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)COCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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